molecular formula C5H5F3N2S B12975407 (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanamine

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanamine

Cat. No.: B12975407
M. Wt: 182.17 g/mol
InChI Key: MAIHPBYKEIKBAU-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanamine is a compound that features a trifluoromethyl group attached to an ethanamine backbone, with a thiazole ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanamine typically involves the reaction of a thiazole derivative with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid as a source of the trifluoromethyl group. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The thiazole ring also contributes to the compound’s overall activity by providing additional sites for interaction.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.

    Triazoles: These heterocyclic compounds have three nitrogen atoms and are known for their diverse pharmacological properties.

Uniqueness

(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C5H5F3N2S

Molecular Weight

182.17 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)3(9)4-10-1-2-11-4/h1-3H,9H2/t3-/m1/s1

InChI Key

MAIHPBYKEIKBAU-GSVOUGTGSA-N

Isomeric SMILES

C1=CSC(=N1)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CSC(=N1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.